N-Fmoc-4-methoxy-L-tryptophan

Proteasome inhibition Anticancer cyclic peptides Structure-activity relationship (SAR)

N-Fmoc-4-methoxy-L-tryptophan (Fmoc-Trp(4-OMe)-OH, CAS 1205553-56-5) is a protected, non-proteinogenic amino acid building block for Fmoc-based solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₇H₂₄N₂O₅ with a molecular weight of 456.49 g·mol⁻¹.

Molecular Formula C27H24N2O5
Molecular Weight 456.5 g/mol
Cat. No. B7886052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-4-methoxy-L-tryptophan
Molecular FormulaC27H24N2O5
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C27H24N2O5/c1-33-24-12-6-11-22-25(24)16(14-28-22)13-23(26(30)31)29-27(32)34-15-21-19-9-4-2-7-17(19)18-8-3-5-10-20(18)21/h2-12,14,21,23,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t23-/m0/s1
InChIKeyMRSDXBIBJWXMPH-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-4-methoxy-L-tryptophan: Core Identity, Specifications, and Procurement Baseline


N-Fmoc-4-methoxy-L-tryptophan (Fmoc-Trp(4-OMe)-OH, CAS 1205553-56-5) is a protected, non-proteinogenic amino acid building block for Fmoc-based solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₇H₂₄N₂O₅ with a molecular weight of 456.49 g·mol⁻¹ . The compound bears a 9-fluorenylmethyloxycarbonyl (Fmoc) α-amino protecting group and a methoxy (–OCH₃) substituent at the 4-position of the indole ring, which alters the electronic distribution and π-stacking propensity of the tryptophan side chain . A novel generic synthetic route to optically pure N-Fmoc-4-methoxy-tryptophan was developed using chiral Strecker amino acid synthesis with mild α-amino nitrile hydrolysis, enabling access to this otherwise biosynthetically obscure moiety [1]. Commercial purity typically ranges from 95% to ≥98% (HPLC), and the compound is supplied as a powder for research use only.

Why Fmoc-Trp-OH, Fmoc-5-methoxy-Trp-OH, or Other Tryptophan Isomers Cannot Substitute for N-Fmoc-4-methoxy-L-tryptophan


N-Fmoc-4-methoxy-L-tryptophan occupies a structurally constrained, position-specific niche that precludes simple substitution by unmodified Fmoc-Trp-OH, the 5-methoxy regioisomer, or C2/C6/C7-substituted tryptophan isomers. All biologically active members of the argyrin family of macrocyclic peptides contain a (S)-4-methoxy-tryptophan residue, and the antiproteasomal and antibacterial activities of these compounds are abolished when the 4-methoxy group is absent or relocated [1]. The 4-methoxy-L-Trp moiety is itself rare in nature—known only from argyrins, OMSs, and ecumicin—and its biosynthesis has remained obscure, making chemical synthesis the sole reliable supply route [2]. Consequently, procuring the correctly substituted building block is not a matter of vendor preference but a structural prerequisite for reproducing published biological activity in argyrin, lysocin, and related cyclic peptide scaffolds. The quantitative evidence below substantiates why only the 4-methoxy-L, Fmoc-protected enantiomer satisfies the structural demands of these pharmacologically relevant peptide families.

N-Fmoc-4-methoxy-L-tryptophan: Head-to-Head Quantitative Differentiation Evidence


Argyrin A (4-OMe-Trp) vs. (5-OMe-Trp⁴)argyrin: ~2.1-Fold Superior Cytotoxicity in HCT-117 Colon Cancer Cells

In a direct head-to-head comparison within the same study, argyrin A—which incorporates the (S)-4-methoxy-tryptophan residue derived from N-Fmoc-4-methoxy-L-tryptophan—exhibited a GI₅₀ of 1.8 nM against the HCT-117 human colon cancer cell line. The corresponding analogue bearing 5-methoxy-tryptophan at the equivalent position, (5-methoxy-Trp⁴)argyrin, showed a GI₅₀ of 3.8 nM, representing an approximately 2.1-fold loss in potency upon relocating the methoxy group from the 4- to the 5-position [1]. All synthetic argyrin derivatives tested displayed growth inhibitory effects at nanomolar concentrations, but the 4-methoxy substitution yielded the optimal activity [1].

Proteasome inhibition Anticancer cyclic peptides Structure-activity relationship (SAR)

Positional Essentiality in the Argyrin Family: 4-Methoxy-Trp is Universally Required Across All Bioactive Congeners

A systematic review of the argyrin family (argyrins A–H) established that every biologically active member—including those with antibacterial, anti-inflammatory, and antiproteasomal activities—contains a (S)-4-methoxy-tryptophan residue [1]. Argyrins C and D, which bear a 4′-methoxy-2′-methyltryptophan (i.e., an additional C2-methyl group), display a further shift in biological activity profile, underscoring that even subtle modifications to the 4-methoxy-substituted indole alter pharmacological outcome [2]. The unsubstituted tryptophan-containing argyrin analogues lack the antiproteasomal activity characteristic of the natural products [1]. This evidence establishes that the 4-methoxy group is not merely a potency modulator but a structural determinant of whether biological activity exists at all within this therapeutically relevant scaffold.

Natural product SAR Nonribosomal peptide antibiotics Macrocyclic peptide biosynthesis

Tryptophan Isomer Substitution in Lysocin E: All C2/C4/C5/C6/C7 Isomers Exhibit Markedly Weaker Antibacterial Activity Than the Native C3-Trp Scaffold

Nakata et al. (2023) synthesized five tryptophan isomers in which the indole C3-substitution of the native lysocin E residue was systematically shifted to the C2, C4, C5, C6, and C7 positions. All five Fmoc-protected Trp isomer monomers—including the 4-substituted variant prepared via Negishi cross-coupling—were incorporated into lysocin E analogues by Fmoc-SPPS [1]. Biological evaluation revealed that every Trp isomer displayed markedly weaker antibacterial activity than the parent natural product (which bears the natural C3-substituted Trp), demonstrating that the precise three-dimensional shape and substitution geometry of the indole ring are non-negotiable determinants of antibacterial potency [1]. This finding directly refutes the assumption that any methoxy-substituted or positional tryptophan isomer can serve as a functionally equivalent replacement.

Antibiotic lysocin E Tryptophan isomer scanning Macrocyclic depsipeptide SAR

Synthetic Accessibility: A Validated Chiral Strecker Route Enables Multi-Gram Access to Optically Pure N-Fmoc-4-methoxy-L-tryptophan, Overcoming Biosynthetic Scarcity

The 4-methoxy-L-tryptophan moiety is exceptionally rare in nature; its biosynthesis remained uncharacterised until 2019, and it is known only from argyrins, OMSs, and ecumicin among natural products [2]. A dedicated, scalable synthetic route was therefore developed and validated: the chiral Strecker amino acid synthesis using (S)-α-methylbenzylamine as chiral auxiliary, followed by mild H₂O₂–DMSO–K₂CO₃-mediated hydrolysis of the α-amino nitrile to the α-amino amide, chromatographic diastereomer separation, and final deprotection to yield optically pure (S)-4-methoxy-tryptophan [1]. This route was used to prepare eight indole-substituted (S)-tryptophan analogues (including 4-MeO, 5-MeO, 5-Me, 6-F, and 7-Et variants) with isolated yields of 47–74% over the key transformation steps, and the 4-MeO variant was successfully incorporated into argyrin A via Fmoc-SPPS [1]. The corresponding patent (US 8,853,249) further describes an improved method for producing protected L-4-methoxytryptophan intermediates at scale [3].

Chiral Strecker synthesis Unnatural amino acid production Process chemistry for SPPS building blocks

N-Fmoc-4-methoxy-L-tryptophan: Evidence-Backed Procurement and Application Scenarios


Solid-Phase Synthesis of Argyrin A and Proteasome-Inhibitory Argyrin Analogues for Anticancer SAR Studies

The quantitative evidence establishes that argyrin A—containing the 4-methoxy-L-tryptophan residue—achieves a GI₅₀ of 1.8 nM against HCT-117 colon cancer cells, outperforming the 5-methoxy variant by ~2.1-fold [1]. Research groups engaged in proteasome inhibitor development should procure N-Fmoc-4-methoxy-L-tryptophan as the definitive building block for reproducing the argyrin A pharmacophore. The validated Fmoc-SPPS compatibility of this monomer enables direct incorporation into linear precursor peptides followed by solution-phase macrocyclisation, as demonstrated in the total synthesis of argyrin A and its analogues [1]. This scenario applies specifically to medicinal chemistry teams pursuing p27ᴷⁱᵖ¹ stabilisation as an anticancer strategy.

Positional Scanning of Tryptophan Residues in Macrocyclic Antibiotics (Lysocin E and Related Depsipeptides)

The systematic study by Nakata et al. (2023) demonstrated that relocating the indole substitution from C3 to any of the C2/4/5/6/7 positions in lysocin E uniformly ablates antibacterial activity [2]. For laboratories conducting positional scanning SAR on tryptophan-containing macrocyclic antibiotics, N-Fmoc-4-methoxy-L-tryptophan provides a precisely defined 4-substituted building block that can be directly compared against its C2, C5, C6, and C7 counterparts. The Negishi cross-coupling-based synthetic route to these Fmoc-protected monomers is published and reproducible, enabling parallel synthesis of all five positional isomers for comprehensive activity profiling [2].

Fluorescence-Based Biophysical Studies of Peptide Folding, Solvent Exposure, and Aromatic Stacking Interactions

The 4-methoxy substituent alters the electronic distribution of the indole ring, shifting its UV absorption and fluorescence emission profiles relative to unsubstituted tryptophan . This enables the 4-methoxy-Trp residue to serve as a minimally perturbing spectroscopic probe when incorporated into peptides via standard Fmoc-SPPS. Researchers studying peptide conformational dynamics, membrane insertion, or protein–protein interactions can exploit the altered spectral properties of 4-methoxy-Trp to selectively monitor the local environment of this residue without the need for extrinsic fluorophore conjugation. This application leverages the commercial availability of the Fmoc-protected monomer for routine SPPS incorporation.

Procurement of a Biosynthetically Scarce Unnatural Amino Acid for Nonribosomal Peptide Mimetic Libraries

The 4-methoxy-L-tryptophan moiety is naturally restricted to three known compound families (argyrins, OMSs, and ecumicin), and its biosynthesis remained uncharacterised until 2019 [3]. Chemical synthesis therefore remains the only reliable supply route. For CROs and academic core facilities building focused libraries of nonribosomal peptide mimetics, procuring N-Fmoc-4-methoxy-L-tryptophan from vendors who utilise the published chiral Strecker route ensures access to a building block that is otherwise inaccessible through standard amino acid供应商 channels. The existence of a validated patent (US 8,853,249) covering the synthesis of protected L-4-methoxytryptophan intermediates further de-risks supply continuity [4].

Quote Request

Request a Quote for N-Fmoc-4-methoxy-L-tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.